molecular formula C23H19ClN6O3S B11266001 N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11266001
M. Wt: 495.0 g/mol
InChI Key: YIXWBTBKDRNDHZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones .

Industrial Production Methods

the use of microwave-assisted palladium-catalyzed reactions has been explored for the efficient synthesis of pyrazole-fused heterocycles . This method offers advantages such as shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with pyridine N-imine yield pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising pharmacological properties set it apart from other similar compounds .

Properties

Molecular Formula

C23H19ClN6O3S

Molecular Weight

495.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O3S/c1-32-16-6-3-14(4-7-16)18-12-19-22-26-27-23(29(22)9-10-30(19)28-18)34-13-21(31)25-15-5-8-20(33-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

YIXWBTBKDRNDHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2

Origin of Product

United States

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